molecular formula C8H17N3OS B12951163 3-Morpholinopropyl carbamimidothioate

3-Morpholinopropyl carbamimidothioate

Cat. No.: B12951163
M. Wt: 203.31 g/mol
InChI Key: HQEVFNNGJWIGBB-UHFFFAOYSA-N
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Description

3-Morpholinopropyl carbamimidothioate is a thiourea derivative characterized by a carbamimidothioate (H₂NC(=S)NH₂) group linked to a 3-morpholinopropyl moiety. The morpholinopropyl group enhances solubility and bioavailability, making it a valuable scaffold in drug design . Carbamimidothioates are known for their versatility in synthesizing heterocyclic compounds with antiviral, anticancer, and enzyme-modulating activities .

Properties

Molecular Formula

C8H17N3OS

Molecular Weight

203.31 g/mol

IUPAC Name

3-morpholin-4-ylpropyl carbamimidothioate

InChI

InChI=1S/C8H17N3OS/c9-8(10)13-7-1-2-11-3-5-12-6-4-11/h1-7H2,(H3,9,10)

InChI Key

HQEVFNNGJWIGBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCSC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinopropyl carbamimidothioate typically involves the reaction of morpholine, propylamine, and thiourea under specific conditions. One common method is the catalyst-free tandem reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts . This method is known for its efficiency and simplicity, making it a preferred choice for laboratory synthesis.

Industrial Production Methods

In industrial settings, the production of 3-Morpholinopropyl carbamimidothioate may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Morpholinopropyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Morpholinopropyl carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholinopropyl carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals through hydrogen atom transfer and single electron transfer mechanisms .

Comparison with Similar Compounds

Examples :

  • Compound 52 (4-(3-morpholinopropyl)piperazinyl quinoxaline): Exhibits nanomolar IC₅₀ values against PC3 (1.19 µM), A549 (0.34 µM), and HCT116 (0.22 µM) cancer cells .
  • Compound 8 (Bis-morpholinopropyl phenanthroline): Stabilizes G-quadruplex DNA with high affinity (Kd ~10⁻⁷ M), inhibiting cancer cell growth at low micromolar concentrations .

Morpholinopropyl Anticonvulsants

Example: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione):

  • Shows superior anticonvulsant activity (ED₅₀ = 45 mg/kg) compared to valproic acid (ED₅₀ = 270 mg/kg) .
  • Dual inhibition of voltage-gated sodium (IC₅₀ = 12 µM) and L-type calcium channels (IC₅₀ = 18 µM) . Contrast: Carbamimidothioates are less explored in neurological applications but may leverage similar ion channel interactions due to the morpholinopropyl group’s amphiphilic properties .

Data Table: Key Properties and Activities

Compound Molecular Weight (g/mol) Biological Activity Key Applications Reference
3-Morpholinopropyl carbamimidothioate* ~247.3 (estimated) Hypothetical: Enzyme inhibition Drug design (theoretical)
Ethyl carbamimidothioate 135.19 Anti-HIV, antiviral Thiouracil synthesis
3-Morpholinopropyl isothiocyanate 174.25 Nrf2 pathway activation Antioxidant therapy
Compound 52 (Anticancer) 478.62 PI3K inhibition Oncology
Compound 4 (Anticonvulsant) 342.91 Sodium/calcium channel modulation Epilepsy treatment

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

  • Morpholinopropyl Group: Enhances solubility and membrane permeability due to its polar tertiary amine and hydrophobic propyl chain .
  • Carbamimidothioate vs. Isothiocyanate : The former participates in hydrogen bonding via its NH groups, while the latter covalently modifies cysteine residues in proteins .
  • Therapeutic Selectivity: Morpholinopropyl derivatives with flexible linkers (e.g., piperazinyl groups in Compound 52) show higher anticancer selectivity than rigid scaffolds .

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